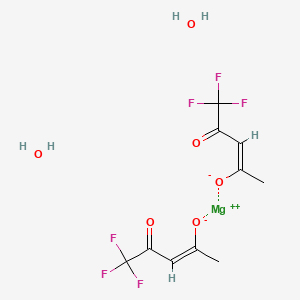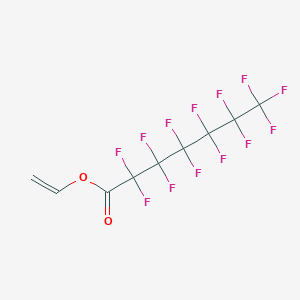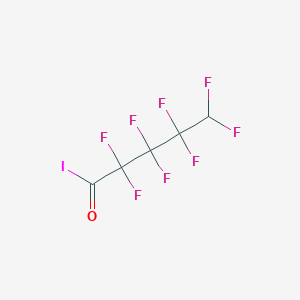![molecular formula C15H6F7NO3S B3040849 2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid CAS No. 244125-86-8](/img/structure/B3040849.png)
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid is a complex organic compound characterized by multiple fluorine atoms and a unique thioether linkage.
Mechanism of Action
Target of Action
The primary target of this compound is involved in the field of organic solar cells . It is used as a non-fullerene acceptor in the construction of Acceptor–Donor-Acceptor (A-D-A) type of triangular shaped sub-phthalocyanines (SubPcs) donor molecules .
Mode of Action
The compound, referred to as SubPcs-ETFOM in the literature, exhibits a bathochromic shift (mostly red shift) in absorption spectra compared to other molecules . This is due to its end-capped acceptor, 2-(2-ethyl-4, 5, 6, 7-tetrafluoro-3-oxo-2, 3-dihydro-1H-inden-1-ylidene) malononitrile . The compound enhances the intramolecular charge transfer characteristics of the excited states .
Biochemical Pathways
The compound is involved in the optoelectronic properties of organic solar cells . It contributes to the reduction of the optical bandgap, leading to a high optoelectronic response .
Result of Action
The result of the compound’s action is a lower band gap of energy (2.48 eV) with a broad absorption band at 645.53 nm . This leads to an increase in the open circuit voltage (VOC) of the organic solar cells .
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioether linkage: This involves the reaction of a thiol with a halogenated precursor under basic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Coupling reactions: The final step often involves coupling the fluorinated intermediate with an aniline derivative under conditions that promote the formation of the desired benzoic acid derivative.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: Its unique fluorinated structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid include:
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound lacks the thioether linkage but shares the fluorinated benzoic acid core.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: This compound features a pyridine ring instead of a benzoic acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of multiple fluorine atoms and a thioether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F7NO3S/c16-4-1-2-5(9(18)8(4)17)23-6(24)3-27-14-12(21)10(19)7(15(25)26)11(20)13(14)22/h1-2H,3H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPFODSWDZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)C(=O)O)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)











